molecular formula C20H18N2O3S B300540 N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide

Número de catálogo B300540
Peso molecular: 366.4 g/mol
Clave InChI: MPGBHQNKNBISPG-WQRHYEAKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide, also known as MTA, is a synthetic compound that has shown potential in various scientific research applications. MTA is a thiazolidinone derivative that has been synthesized using various methods.

Mecanismo De Acción

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide exerts its effects through various mechanisms, including the inhibition of NF-κB activation, the induction of apoptosis, the activation of AMPK, and the inhibition of ROS production. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has also been shown to activate AMPK, a protein kinase that regulates energy homeostasis and glucose metabolism. Furthermore, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit ROS production and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to possess various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis, the improvement of glucose tolerance, and the reduction of oxidative stress-induced damage. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to induce apoptosis in cancer cells and reduce cancer cell proliferation. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has also been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models. Furthermore, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to possess anti-oxidant properties and protect against oxidative stress-induced damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to have low toxicity in various animal models and is well-tolerated. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide is stable under various conditions and can be easily synthesized using various methods. However, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide also has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has limited solubility in water, which may limit its use in certain experiments. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide may have off-target effects that need to be carefully evaluated.

Direcciones Futuras

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential future direction is the evaluation of N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide in clinical trials for various diseases, including cancer, diabetes, and inflammation. Another potential future direction is the development of more potent and selective N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide analogs that can target specific pathways. Furthermore, the mechanisms underlying the effects of N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide need to be further elucidated to better understand its potential therapeutic applications.

Métodos De Síntesis

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been synthesized using various methods, including the reaction of 2,4-thiazolidinedione with 4-methylbenzylamine and 4-(chloromethyl)phenylacetic acid. The reaction mixture was refluxed in ethanol to obtain N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide as a white solid. Another method involves the reaction of 2,4-thiazolidinedione with 4-methylbenzylamine and 4-bromoacetophenone in the presence of sodium hydroxide. The reaction mixture was refluxed in ethanol to obtain N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide as a yellow solid.

Aplicaciones Científicas De Investigación

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has shown potential in various scientific research applications, including its use as an anti-inflammatory agent, anti-cancer agent, anti-diabetic agent, and anti-oxidant agent. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has also been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models. Furthermore, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to possess anti-oxidant properties and protect against oxidative stress-induced damage.

Propiedades

Nombre del producto

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide

Fórmula molecular

C20H18N2O3S

Peso molecular

366.4 g/mol

Nombre IUPAC

N-[4-[(Z)-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C20H18N2O3S/c1-13-3-5-16(6-4-13)12-22-19(24)18(26-20(22)25)11-15-7-9-17(10-8-15)21-14(2)23/h3-11H,12H2,1-2H3,(H,21,23)/b18-11-

Clave InChI

MPGBHQNKNBISPG-WQRHYEAKSA-N

SMILES isomérico

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)NC(=O)C)/SC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)NC(=O)C)SC2=O

SMILES canónico

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)NC(=O)C)SC2=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.